1,1,1,3-Tetrafluoroacetone

Description

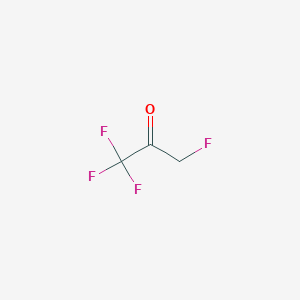

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,3-tetrafluoropropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4O/c4-1-2(8)3(5,6)7/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAACYSLCZLAEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375227 | |

| Record name | 1,1,1,3-TETRAFLUOROACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-43-3 | |

| Record name | 1,1,1,3-TETRAFLUOROACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 1,1,1,3 Tetrafluoroacetone

Historical Development of 1,1,1,3-Tetrafluoroacetone Synthesis

The initial pathways to this compound were rooted in the chemistry of halofluorocarbons, often involving multi-step processes with considerable challenges in controlling selectivity and minimizing byproduct formation.

Early Halofluorocarbon Intermediate Routes: Selectivity and Byproduct Challenges

Early synthetic strategies frequently commenced with the chlorination of acetone (B3395972) to produce a mixture of chlorinated acetones. The direct action of chlorine on acetone is known to produce not only the desired precursors but also a range of other chlorinated species, including mono-, di-, tri-, and higher chlorinated acetones. google.comwikipedia.org The separation of these byproducts often proved to be a significant hurdle due to their similar boiling points. For instance, in the synthesis of 1,1,3-trichloroacetone, a potential precursor, byproducts such as 1,3-dichloro-, 1,1,3,3- and 1,1,1,3-tetrachloroacetone (B92175) are formed, which are practically inseparable by distillation. google.com

A key intermediate in the historical synthesis of fluorinated acetones is pentachloroacetone (B130051). The fluorination of pentachloroacetone using hydrogen fluoride (B91410) in the presence of a fluorination catalyst can yield 3,3-dichloro-1,1,1-trifluoroacetone. epo.org However, this process is not without its complexities. The reaction can lead to a mixture of products, including the desired 3,3-dichloro-1,1,1-trifluoroacetone, as well as other partially fluorinated and chlorinated acetones. For example, the fluorination of chlorinated acetones can sometimes result in the formation of 1,3-dichloro-1,1,3-trifluoroacetone and 1,3,3-trichloro-1,1-difluoroacetone.

The subsequent conversion of these polychlorofluoroacetone intermediates to this compound presented further selectivity challenges. The replacement of the remaining chlorine atoms with fluorine often required harsh reaction conditions, which could lead to over-fluorination or degradation of the target molecule. The presence of multiple reactive sites on the acetone backbone made achieving high selectivity for the desired tetrafluoro-isomer a formidable task.

Transition to Catalytic Fluorination and Hydrogenolysis

The limitations of early synthetic routes, particularly the lack of selectivity and the formation of complex byproduct mixtures, spurred the transition towards more controlled catalytic methods. The development of selective fluorinating agents and catalytic hydrogenation techniques marked a significant advancement in the synthesis of fluorinated compounds, including the conceptual pathways for this compound.

Catalytic fluorination offered a more precise way to introduce fluorine atoms into the molecule. While direct fluorination with elemental fluorine is highly reactive and difficult to control, the use of catalysts allows for milder reaction conditions and improved selectivity. Similarly, catalytic hydrogenolysis emerged as a powerful tool for the selective removal of chlorine atoms, replacing them with hydrogen. This transition laid the groundwork for the more efficient and selective contemporary synthetic pathways.

Contemporary Synthetic Pathways to this compound

Modern approaches to the synthesis of this compound leverage the principles of catalysis to achieve higher yields and purity. These methods primarily involve halogen-exchange reactions and the catalytic hydrogenolysis of halogenated precursors.

Halogen-Exchange Reactions and Derivatization Approaches

Halogen-exchange reactions, often referred to as the Finkelstein reaction in the context of replacing other halogens with iodine, provide a versatile method for the synthesis of fluorinated compounds. In the case of this compound, this would conceptually involve the treatment of a chlorinated precursor, such as 1,1,3-trichloro-1,3,3-trifluoroacetone, with a fluoride source to replace the chlorine atoms with fluorine.

The success of these reactions is highly dependent on the choice of the fluorinating agent and the reaction conditions. Common fluorinating agents include alkali metal fluorides (e.g., potassium fluoride) and other metal fluorides. The reactivity of the precursor and the stability of the desired product under the reaction conditions are critical factors that influence the yield and selectivity.

Derivatization approaches can also be employed, where a functional group is introduced to facilitate the fluorination or subsequent transformations. For instance, an α-halo ketone can be synthesized and then subjected to fluorination. The reactivity of α-halo ketones in nucleophilic substitution reactions is a well-established principle in organic synthesis. libretexts.org

Table 1: Examples of Halogen-Exchange Reactions for Fluorination

| Precursor | Fluorinating Agent | Catalyst/Conditions | Product | Reference |

| Alkyl Halides | Sodium Iodide | Acetone | Alkyl Iodides | google.com |

| 2-Iodobenzoic acid | Anhydrous KF, TMSCF₃ | Hot MeCN, 0 °C | 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one | beilstein-journals.org |

Note: This table provides general examples of halogen-exchange reactions for fluorination and does not represent a direct synthesis of this compound.

Catalytic Hydrogenolysis of Halogenated Precursors

Catalytic hydrogenolysis is a key contemporary method for the synthesis of hydrofluorocarbons and related compounds. This technique involves the reaction of a halogenated precursor with hydrogen gas in the presence of a catalyst, typically a noble metal such as palladium or platinum supported on carbon. This process selectively cleaves carbon-halogen bonds and replaces them with carbon-hydrogen bonds.

For the synthesis of this compound, a plausible route involves the catalytic hydrogenolysis of a precursor such as 3-chloro-1,1,1-trifluoroacetone. The selective removal of the chlorine atom would yield the desired product. The efficiency and selectivity of this reaction are influenced by factors such as the choice of catalyst, solvent, temperature, and pressure.

Table 2: Research Findings on Catalytic Hydrogenolysis of Halogenated Compounds

| Precursor | Catalyst | Conditions | Key Findings | Reference |

| Halogenated trifluoroacetone | Transition metal catalyst | Liquid phase containing water | High selectivity for 1,1,1-trifluoroacetone (B105887) under mild conditions. | vulcanchem.com |

| Ketones | Bifunctional Pt-heteropoly acid catalyst | Gas phase | Effective for hydrogenation of ketones to alkanes. | researchgate.net |

| 2-chloro-1,1,1,2-tetrafluoroethane | Pd catalysts | H₂ and D₂ | Investigation of reaction steps in hydrodechlorination. | researchgate.net |

Note: This table highlights relevant research on catalytic hydrogenolysis of halogenated compounds and ketones, providing a basis for its application in this compound synthesis.

A significant advancement in catalytic hydrogenolysis is the use of liquid-gas phase hybrid systems. In this setup, the halogenated precursor is in the liquid phase, often dissolved in a suitable solvent, while hydrogen is bubbled through the mixture in the gas phase. The catalyst, typically a solid, is suspended in the liquid. This multiphase system offers several advantages, including efficient mass transfer of hydrogen to the catalyst surface and better control over reaction temperature and pressure.

The use of an aqueous phase in the hydrogenolysis of halogenated ketones has been shown to be particularly effective. For instance, the production of 1,1,1-trifluoroacetone via the hydrogenolysis of a halogenated trifluoroacetone in a liquid phase containing water has been demonstrated to proceed with high selectivity. vulcanchem.com This approach can minimize the formation of byproducts and facilitate the separation of the desired product. The principles of aqueous phase reforming and hydrogenolysis are also being explored for the conversion of biomass-derived compounds, highlighting the versatility of this technique. frontiersin.org While specific data for the synthesis of this compound using a liquid-gas phase hybrid system is not extensively reported, the success of this methodology with similar fluorinated ketones suggests its high potential for the efficient and selective production of the target compound.

Transition-Metal-Mediated Dehalogenation

Transition-metal-mediated dehalogenation represents a crucial strategy for the synthesis of fluorinated ketones. This method involves the reductive removal of halogen atoms from a more halogenated precursor. For instance, the hydrogenolysis of halogenated trifluoroacetones using a transition metal catalyst is a known process for producing 1,1,1-trifluoroacetone, a related compound. This general principle can be applied to the synthesis of this compound.

One patented process describes the production of 1,1,1-trifluoroacetone through the hydrogenolysis of a halogenated trifluoroacetone in the presence of a transition metal catalyst in a liquid phase containing water. nist.gov This approach is noted for its ability to yield high-purity product under mild conditions. While this patent focuses on 1,1,1-trifluoroacetone, the underlying chemical transformation is relevant to the dehalogenation of a suitable precursor to form this compound.

The choice of catalyst is critical in these reactions. Catalysts containing transition metals such as palladium, ruthenium, nickel, and copper are often employed. nih.gov The reaction typically involves the catalytic transfer of hydrogen to the halogenated substrate, leading to the cleavage of carbon-halogen bonds and their replacement with carbon-hydrogen bonds. The specific precursor for this compound would likely be a molecule such as 1,1,1,3-tetrachloro-3-fluoroacetone or a similar polyhalogenated acetone derivative.

Table 1: Examples of Transition-Metal-Mediated Dehalogenation for Related Compounds

| Precursor | Catalyst | Product | Reference |

| Halogenated Trifluoroacetone | Transition Metal (e.g., Pd, Ru, Ni, Cu) | 1,1,1-Trifluoroacetone | nist.govnih.gov |

| 1,1,1,3,3-Pentachloropropane | Titanium-based catalyst | 1,1,1,3,3-Pentafluoropropane | nih.gov |

Vapor-Phase Reduction of Perhaloacetones

Vapor-phase reduction offers an alternative to liquid-phase processes and is particularly suited for industrial-scale production. In this method, the perhalogenated acetone precursor is vaporized and passed over a solid-phase catalyst in the presence of a reducing agent, typically hydrogen gas.

A process for producing 1,1,1-trifluoroacetone involves the vapor-phase hydrogenolysis of a halogenated trifluoroacetone over a solid-phase catalyst containing a specific transition metal. nist.gov This method avoids the use of large quantities of solvents and can be operated continuously. For the synthesis of this compound, a similar process could be envisioned, starting from a perhalogenated acetone such as 1,1,1,3-tetrachloro-3-fluoroacetone. The reaction would be carried out at elevated temperatures to ensure the substrate remains in the vapor phase.

The catalysts used in vapor-phase reductions are often supported on materials like activated carbon or alumina (B75360) to increase their surface area and stability. The choice of support and the specific transition metal can significantly influence the reaction's selectivity and efficiency.

Table 2: Conditions for Vapor-Phase Reduction of a Related Perhaloacetone

| Precursor | Catalyst | Reducing Agent | Phase | Key Feature | Reference |

| Halogenated Trifluoroacetone | Solid-phase transition metal | Hydrogen gas | Vapor | Continuous process | nist.gov |

Electrochemical Synthesis of Fluorinated Ketones and Analogues

Electrochemical methods provide a powerful and often more sustainable alternative to traditional chemical synthesis. These methods use electrical current to drive chemical reactions, often avoiding the need for harsh reagents.

A notable electrochemical approach for synthesizing fluorinated ketones involves the reaction of enol acetates with sodium perfluoroalkyl sulfinates. google.commdpi.com This method is applicable to a wide range of enol acetates and can produce the desired fluorinated ketones in yields ranging from 20% to 85%. mdpi.comgoogle.com The reaction is typically carried out in an undivided electrochemical cell under constant current, which simplifies the experimental setup. mdpi.comgoogle.com

Perfluoroalkyl Radical Generation in Electrosynthesis

A key step in the electrochemical synthesis of fluorinated ketones is the generation of perfluoroalkyl radicals. google.commdpi.com In the presence of an electrical current, sodium perfluoroalkyl sulfinates (RfSO2Na) are oxidized at the anode to form perfluoroalkyl radicals (Rf•). mdpi.comgoogle.com This process is highly efficient and provides a clean way to generate these reactive intermediates without the need for chemical oxidants. google.com

The proposed mechanism involves the initial oxidation of the sulfinate anion to a sulfonyl radical, which then eliminates sulfur dioxide to yield the perfluoroalkyl radical. mdpi.com This radical is then available to react with other molecules in the reaction mixture.

Radical Addition to Enol Acetates

Once the perfluoroalkyl radical is generated, it undergoes a radical addition to the double bond of an enol acetate. google.commdpi.com This step forms a new carbon-carbon bond and results in a carbon-centered radical intermediate. mdpi.comgoogle.com This intermediate then undergoes further transformation to yield the final fluorinated ketone product. mdpi.comgoogle.com

Table 3: Electrochemical Synthesis of Fluorinated Ketones

| Reactants | Method | Key Intermediate | Yield | Reference |

| Enol Acetates, Sodium Perfluoroalkyl Sulfinates | Constant current electrolysis in an undivided cell | Perfluoroalkyl radical | 20-85% | google.commdpi.comgoogle.com |

Photolytic Decomposition of Fluorinated Precursors

Photolytic methods utilize light to induce chemical reactions, often through the generation of reactive intermediates like radicals. The photolytic decomposition of fluorinated precursors can be a viable route for the synthesis of fluorinated compounds.

Challenges and Optimization in this compound Synthesis

The production of this compound is not without its difficulties. Key challenges include managing the volatility of the compound, preventing catalyst deactivation, and controlling the selectivity of the fluorination process.

The inherent volatility of this compound and its precursors presents a significant challenge in maintaining stable reaction conditions. Effective management of this volatility is crucial for both safety and reaction efficiency. Strategies often involve the use of closed-system reactors and careful temperature and pressure control to minimize the loss of volatile components. numberanalytics.com In some cases, specialized equipment, such as flow microreactors, can offer better containment and control over volatile substances, thereby improving safety and reaction yields. durham.ac.uk

Catalyst deactivation is a common issue in industrial chemical processes, leading to reduced efficiency and increased costs. samaterials.com In the synthesis of fluorinated compounds, catalysts are susceptible to various deactivation mechanisms, including poisoning, sintering, and fouling. samaterials.comchemcatbio.org

Several strategies are employed to mitigate catalyst deactivation:

Catalyst Design and Optimization: Tailoring the catalyst's composition, structure, and surface properties can enhance its stability and resistance to deactivation. numberanalytics.comnumberanalytics.com This can involve using robust support materials or adding promoters to improve durability. numberanalytics.com

Operating Condition Adjustments: Optimizing reaction conditions such as temperature and pressure can help minimize thermal degradation and other deactivation pathways. numberanalytics.comcatalysis.blog

Feedstock Purity: Ensuring the purity of reactants and removing impurities from the reaction stream can prevent catalyst poisoning. numberanalytics.com

Regeneration: Periodic regeneration of the catalyst through processes like thermal treatment can help restore its activity and extend its lifespan. numberanalytics.comcatalysis.blog

A summary of common catalyst deactivation causes and mitigation strategies is presented in the table below.

| Deactivation Cause | Mitigation Strategies |

| Poisoning | Feedstock purification, use of poison-resistant catalysts, catalyst regeneration. numberanalytics.comchemcatbio.org |

| Sintering (Thermal Damage) | Operating at lower temperatures, using thermally stable supports, adding stabilizers. samaterials.com |

| Fouling (Coke Formation) | Modifying catalyst design to reduce coke precursors, conditioning the feedstock, catalyst regeneration. chemcatbio.org |

| Structural Damage by Water | Improving catalyst hydrothermal stability, reducing water content in the feed. chemcatbio.org |

Achieving high selectivity for this compound during multi-fluorination processes is a significant challenge. The reaction can often yield a mixture of fluorinated acetones with varying degrees of fluorination. Controlling the reaction stoichiometry and conditions is paramount to maximizing the yield of the desired product.

The choice of fluorinating agent is critical. Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are known for their selectivity in fluorination reactions. nih.gov The reaction conditions, including solvent, temperature, and catalyst, must be carefully optimized to favor the formation of the tetra-fluorinated product over other isomers or over-fluorinated species. durham.ac.uknih.gov For instance, in some fluorination reactions, using specific amine to hydrogen fluoride ratios can influence the outcome of the reaction. nih.gov

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is essential for developing more sustainable and environmentally friendly manufacturing processes. vapourtec.comyoutube.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. acs.orgwikipedia.orgibchem.com The goal is to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. acs.orgacs.org

Calculating Atom Economy: The percent atom economy is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 acs.orgwikipedia.org

Developing sustainable methodologies for producing this compound involves a holistic approach to minimizing the environmental footprint of the entire process. skpharmteco.comscienceinschool.org This includes reducing energy consumption, using renewable feedstocks where possible, and selecting less hazardous solvents and reagents. vapourtec.comscienceinschool.org

Key strategies for environmental impact mitigation include:

Process Intensification: Technologies like flow chemistry can lead to more efficient reactions, reduced waste, and lower energy consumption. durham.ac.ukvapourtec.com

Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives, such as water or supercritical carbon dioxide, can significantly reduce the environmental impact. scienceinschool.org

Waste Reduction: The primary principle of green chemistry is waste prevention. skpharmteco.com Designing processes that generate minimal waste is crucial. youtube.com

Reaction Mechanisms and Pathways of 1,1,1,3 Tetrafluoroacetone

Electrophilicity of the Carbonyl Center and Nucleophilic Attack

The carbonyl group (C=O) in ketones is inherently polar, with the carbon atom bearing a partial positive charge and the oxygen a partial negative charge. This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. nptel.ac.in In 1,1,1,3-tetrafluoroacetone, the electrophilicity of the carbonyl carbon is significantly enhanced. This is due to the strong electron-withdrawing inductive effect of the four fluorine atoms attached to the carbons adjacent to the carbonyl group. allstudiesjournal.com These fluorine atoms pull electron density away from the carbonyl center, increasing its partial positive charge and making it highly reactive towards nucleophiles. nptel.ac.inallstudiesjournal.com

The general mechanism of nucleophilic attack involves the addition of a nucleophile to the electrophilic carbonyl carbon. wikipedia.org This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming an alkoxide intermediate. This process, known as a 1,2-nucleophilic addition, is a fundamental reaction pathway for carbonyl compounds. wikipedia.org The increased electrophilicity of this compound, due to its fluorine substituents, facilitates this attack, making it more reactive than non-fluorinated ketones like acetone (B3395972). allstudiesjournal.comlibretexts.org

Nucleophilic Addition Reactions

Nucleophilic addition is a primary reaction mode for this compound, leading to a variety of functionalized fluorinated compounds. wikipedia.org

Formation of Fluorinated Alcohols via Reduction

The reduction of this compound is a key method for synthesizing the corresponding fluorinated alcohol, 1,1,1,3-tetrafluoropropan-2-ol. This reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from a reducing agent to the electrophilic carbonyl carbon. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like palladium on carbon (Pd/C) can also be employed. justia.com The choice of reagent can depend on the desired reaction conditions and selectivity.

| Reducing Agent | Product | Notes |

| Sodium Borohydride (NaBH₄) | 1,1,1,3-Tetrafluoropropan-2-ol | A common and selective reagent for ketone reduction. |

| Lithium Aluminum Hydride (LiAlH₄) | 1,1,1,3-Tetrafluoropropan-2-ol | A more powerful, less selective reducing agent. |

| Hydrogen (H₂)/Palladium on Carbon (Pd/C) | 1,1,1,3-Tetrafluoropropan-2-ol | Involves catalytic hydrogenation, often at elevated temperatures. |

Nucleophilic Substitution at Fluorine-Bearing Carbons

Direct nucleophilic substitution at a fluorine-bearing sp³-hybridized carbon is generally a difficult reaction. cas.cn The carbon-fluorine bond is the strongest single bond to carbon, and fluoride (B91410) is a poor leaving group in S_N2 reactions. alfa-chemistry.comlibretexts.org Therefore, the primary site of nucleophilic attack on this compound is overwhelmingly the electrophilic carbonyl carbon. wikipedia.orgutdallas.edu

While direct substitution at the fluorinated carbons is not a typical pathway under standard nucleophilic addition conditions, subsequent intramolecular reactions can lead to fluorine displacement. cas.cn For instance, if a nucleophile adds to the carbonyl group and contains a functional group that can subsequently perform an intramolecular S_N2 reaction, cyclization with fluoride expulsion could occur. However, this is a specialized case and not a general reactivity pattern for this ketone. The dominant pathway remains addition to the carbonyl group.

Oxidation Pathways: Formation of Perfluorinated Carboxylic Acids

The oxidation of fluorinated ketones like this compound can lead to the formation of perfluorinated carboxylic acids (PFCAs), though this often requires harsh conditions. The carbon-carbon bonds in fluorinated compounds are strong, but cleavage can be induced by powerful oxidizing agents. The oxidation of this compound would likely cleave the molecule, potentially yielding trifluoroacetic acid from the CF₃-C(O) side.

Perfluorinated carboxylic acids are known for their high chemical stability and are generally synthesized through methods like electrochemical fluorination or telomerization of fluoroalkenes followed by oxidation. researchgate.netfluorine1.ru The direct oxidation of a fluorinated ketone like this compound is less common as a synthetic route but can occur as a degradation pathway. nih.gov For instance, studies on the degradation of perfluoroalkyl substances show that radical-based oxidation, such as with sulfate (B86663) radicals (SO₄•⁻), can break down PFCAs, suggesting similar mechanisms could degrade fluorinated ketones. nih.gov

Perkow Reaction: Mechanistic Insights and Applications

The Perkow reaction is a notable transformation involving the reaction of α-haloketones with trialkyl phosphites to produce enol phosphates. wikipedia.org this compound, as a fluorinated α-haloketone, can participate in this reaction.

The mechanism involves the initial nucleophilic attack of the phosphite (B83602) on the electrophilic carbonyl carbon, forming a zwitterionic intermediate. wikipedia.org This intermediate then undergoes rearrangement where the phosphorus atom attacks the oxygen, and a fluoride ion is eliminated from the α-carbon. This rearrangement, which is the key step, results in the formation of a dialkyl vinyl phosphate (B84403) and an alkyl fluoride. wikipedia.org The Perkow reaction is often a competing pathway to the Michaelis-Arbuzov reaction, which would form a β-keto phosphonate. wikipedia.orgmdpi.com For highly electrophilic ketones like this compound, the attack at the carbonyl carbon, leading to the Perkow product, is a significant pathway. wikipedia.org

These resulting enol phosphates are versatile synthetic intermediates used in various chemical transformations, including as phosphorylating agents. wikipedia.orgnih.gov

Wittig Reactions for Tetrafluoroisopropyl Motif Generation

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com It utilizes a phosphorus ylide (a Wittig reagent), which acts as a carbon nucleophile. masterorganicchemistry.com For this compound, the Wittig reaction provides a direct route to generate molecules containing the valuable tetrafluoroisopropylidene motif (>C=C(F)CF₃).

The reaction mechanism proceeds via the nucleophilic attack of the ylide's carbanion on the highly electrophilic carbonyl carbon of this compound. masterorganicchemistry.com This initial attack forms a betaine (B1666868) intermediate, which rapidly cyclizes to a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgpitt.edu The oxaphosphetane is unstable and spontaneously decomposes in a syn-elimination fashion to yield the final products: the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.compitt.edu

| Reactants | Intermediate | Products |

| This compound + Phosphorus Ylide (Ph₃P=CHR) | Oxaphosphetane | Alkene (F₃C)(F)C=CHR + Triphenylphosphine Oxide (Ph₃P=O) |

This reaction is crucial for incorporating the unique electronic properties of the tetrafluoroisopropyl group into larger organic molecules, which is of interest in medicinal chemistry and materials science. cas.cn

Diels-Alder Cycloadditions for Fluorinated Heterocycle Synthesis

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. In the context of synthesizing fluorinated heterocycles, fluorinated carbonyl compounds can serve as potent dienophiles in a variant known as the hetero-Diels-Alder reaction. The electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to reaction with electron-rich dienes.

While there is a lack of specific studies detailing the use of this compound as a dienophile, its structure suggests it could participate in such reactions. The carbonyl group (C=O) can act as the 2π-electron component, reacting with a 4π-electron diene to form a dihydropyran ring.

Expected Reactivity: The reactivity of this compound in a hetero-Diels-Alder reaction would be influenced by the asymmetric electron distribution caused by the CF3 and CH2F groups. The highly electron-withdrawing trifluoromethyl (CF3) group significantly increases the electrophilicity of the carbonyl carbon, a key factor for successful cycloaddition. This is a general feature of fluorinated ketones that enhances their dienophilic character compared to non-fluorinated analogues like acetone. The reaction would likely proceed with a diene to yield a fluorinated six-membered heterocycle, although specific reaction conditions, yields, and regioselectivity have not been documented in the reviewed literature.

Radical Reactions Involving this compound

Photo-induced Processes and Excited State Quenching

The photochemistry of fluorinated ketones is characterized by the fission of the carbon-carbon bond adjacent to the carbonyl group upon absorption of UV light. For this compound, the primary photochemical process is expected to be the cleavage of the C-C bond, which is the weakest bond in the molecule.

Anticipated Photochemical Pathway: Upon photoexcitation, this compound would likely dissociate into a trifluoromethyl radical (•CF3) and a fluoroacetyl radical (•COCH2F).

CF3C(O)CH2F + hν → •CF3 + •COCH2F

The fluoroacetyl radical is generally unstable and would be expected to rapidly decarbonylate, yielding carbon monoxide (CO) and a fluoromethyl radical (•CH2F).

•COCH2F → •CH2F + CO

This proposed mechanism is analogous to the well-studied photolysis of its structural isomer, 1,1,3,3-tetrafluoroacetone (B3051784), which decomposes to form two difluoromethyl radicals (•CF2H) and carbon monoxide. acs.org In the photolysis of 1,1,3,3-tetrafluoroacetone, the quantum yield of CO is unity over a wide range of pressures and temperatures, indicating an efficient decomposition process. acs.org

Excited State Quenching: Excited state quenching refers to any process that reduces the fluorescence or phosphorescence intensity of a molecule through interaction with another species (a quencher). This can occur through collisional (dynamic) quenching or the formation of a stable, non-emissive complex (static quenching). kisti.re.krkisti.re.kr While specific quenching studies on this compound are not available, research on related compounds like 1,3-dichloro-tetrafluoroacetone shows that both its excited singlet and triplet states can be quenched by various molecules. rsc.org The quenching mechanism often involves energy transfer or electron transfer. Given its structure, the excited states of this compound would be susceptible to quenching, a process that competes with its photochemical decomposition.

C-F Bond Activation and Defluorination Chemistry

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant chemical challenge. The C-F bonds within a trifluoromethyl (CF3) group are particularly robust. Activation typically requires highly reactive reagents, such as strong reducing agents, low-valent transition metals, or photocatalytic systems. nih.govorganic-chemistry.org

There is no specific literature detailing the C-F bond activation or defluorination of this compound. However, recent advances have demonstrated the selective activation of a single C-F bond in other trifluoromethyl ketones using visible-light photoredox catalysis. nih.gov This process involves the single-electron reduction of the trifluoromethyl ketone to generate a radical anion, which then expels a fluoride ion to form a difluoromethyl radical. A similar strategy could potentially be applied to this compound to achieve selective defluorination of the CF3 group.

Gas-phase studies on related molecules like trifluoroethanol have shown that C-F bond activation can be catalyzed by species like dimolybdate anions, proceeding through the elimination of difluoroethene. nih.gov Such pathways highlight the fundamental steps that could be involved in the controlled defluorination of this compound under specific catalytic conditions.

Comparative Reactivity and Structure-Activity Relationships with Related Fluorinated Ketones

The reactivity of fluorinated ketones is largely dictated by the number and position of fluorine atoms. Comparing this compound to its relatives—acetone, 1,1,1-trifluoroacetone (B105887), and hexafluoroacetone (B58046)—provides insight into its chemical behavior.

The primary influence of fluorine substitution is the strong inductive electron-withdrawing effect, which greatly increases the electrophilicity of the carbonyl carbon. This makes fluorinated ketones more susceptible to nucleophilic attack than acetone. Hexafluoroacetone, with two CF3 groups, is highly reactive and readily forms a stable hydrate (B1144303) in the presence of water. 1,1,1-Trifluoroacetone is also more electrophilic than acetone but less prone to hydration than hexafluoroacetone. cymitquimica.com this compound, with CF3 and CH2F substituents, is expected to have an electrophilicity intermediate between that of 1,1,1-trifluoroacetone and hexafluoroacetone.

In photochemical reactions, the stability and subsequent reaction pathways of the generated radicals are key. The photolysis of 1,1,3,3-tetrafluoroacetone yields •CF2H radicals, which primarily recombine or disproportionate. acs.org The photolysis of this compound would produce •CF3 and •CH2F radicals (after decarbonylation), which would have their own distinct reactivity profiles in subsequent radical-radical and radical-molecule reactions.

The table below summarizes some key properties and reactivities of these related ketones, providing a framework for understanding the structure-activity relationships.

| Compound Name | Structure | Boiling Point (°C) | Carbonyl Electrophilicity | Photochemical Radical Products |

| Acetone | CH3C(O)CH3 | 56 | Low | •CH3 |

| 1,1,1-Trifluoroacetone | CF3C(O)CH3 | 22 | Moderate | •CF3, •CH3 |

| This compound | CF3C(O)CH2F | ~46 (estimated) | High | •CF3, •CH2F |

| 1,1,3,3-Tetrafluoroacetone | CHF2C(O)CHF2 | 61.8 | High | •CF2H |

| Hexafluoroacetone | CF3C(O)CF3 | -28 | Very High | •CF3 |

Applications of 1,1,1,3 Tetrafluoroacetone in Advanced Organic Synthesis

1,1,1,3-Tetrafluoroacetone as a Versatile Fluorinated Building Block

Fluorinated compounds are of significant interest in medicinal chemistry, materials science, and agrochemicals due to the unique properties conferred by fluorine atoms. fluorochem.co.uknumberanalytics.com this compound serves as a key starting material for introducing fluorine-containing motifs into organic molecules. fluorochem.co.ukcymitquimica.com The field of organofluorine chemistry has a rich history, with the synthesis of the first organofluorine compound dating back to the 19th century, and it has grown to provide essential materials for modern society. nih.gov

The strategic incorporation of fluorine into organic compounds is a widely used method to modify their physical, chemical, and biological characteristics. nih.gov this compound is a key component in the synthesis of more complex fluorinated structures. nih.govresearchgate.net The development of methods for creating intricate fluorinated molecules from basic fluorine sources is a significant area of focus in synthetic chemistry. nih.gov The synthesis of complex organic molecules is a detailed process that can involve numerous sequential reactions to construct the target molecule. wikipedia.org

One notable application is in the synthesis of α-tetrafluoroisopropyl carbonyls and cyclopentanones. nih.gov A photocatalytic triple difluoromethylation cascade allows for the direct formation of a tetrafluoroisopropyl moiety. nih.gov This method provides an efficient route to polyfluorinated compounds that are otherwise challenging to access. nih.gov The development of diverse synthetic approaches to multi-functional fluorinated aliphatic building blocks is crucial for applications in diversity-oriented synthesis, particularly in drug discovery programs. worktribe.com

| Product Class | Synthetic Strategy | Key Feature of this compound |

| α-Tetrafluoroisopropyl carbonyls | Photocatalytic triple difluoromethylation | Source of the tetrafluoroisopropyl group |

| trans-α,β-Disubstituted cyclopentanones | Photocatalytic triple difluoromethylation | Enables C1-to-C3 fluoroalkylation |

The tetrafluoroisopropyl group, [(CF₂H)₂CH], is an increasingly important motif in the design of bioactive compounds and functional materials. nih.gov This is due to its strong electron-withdrawing nature, ability to participate in hydrogen bonding, enhanced metabolic stability, and increased hydrophobicity. nih.gov this compound has been utilized in the construction of the (CF₂H)₂CH group through a Wittig reaction followed by hydrogenation. nih.gov However, the high volatility of this compound can present challenges in its application. nih.govresearchgate.net

The development of new synthetic methods remains a key area of research to overcome such limitations and to provide more practical and efficient strategies for the direct installation of the tetrafluoroisopropyl group into organic scaffolds. nih.gov

Role in the Development of Organofluorine Compounds

Organofluorine chemistry is a significant branch of organic chemistry focused on compounds containing carbon-fluorine bonds. numberanalytics.com The introduction of fluorine can dramatically alter a molecule's properties, making organofluorine compounds valuable in various industrial sectors. numberanalytics.comnumberanalytics.com

The unique properties of fluorinated compounds make them valuable in the design of enzyme inhibitors. The incorporation of fluorine can influence binding affinity, metabolic stability, and other pharmacokinetic properties. Many critical biological processes are regulated by enzymes, and uncontrolled enzyme activity can lead to various diseases. ku.edu Therefore, the design and synthesis of potent and selective enzyme inhibitors are of great interest in medicinal chemistry. ku.edunih.govmdpi.comrsc.org

While direct examples detailing the use of this compound in the synthesis of specific enzyme inhibitors are not prevalent in the provided search results, its role as a building block for complex fluorinated molecules suggests its potential in this area. nih.gov For instance, the tetrafluoroisopropyl group, which can be derived from this compound, is found in bioactive molecules, including enzyme inhibitors. nih.gov The design of such inhibitors often involves creating molecules that mimic the transition state of an enzymatic reaction or bind tightly to the enzyme's active site. ku.edu

| Enzyme Target Class | Rationale for Fluorination | Potential Contribution of this compound |

| Proteases | Enhanced binding affinity, metabolic stability | Precursor to fluorinated pharmacophores |

| Kinases | Altered electronic properties, improved cell permeability | Source of unique fluorinated side chains |

| Neuropeptidases | Increased potency and selectivity | Building block for complex fluorinated scaffolds nih.gov |

The agricultural industry relies on a variety of agrochemicals to protect crops and enhance yield. vandemark.com Fluorinated compounds play a significant role in this sector, with approximately 30% of all agrochemicals containing at least one fluorine atom. ucl.ac.uk The introduction of fluorine can lead to increased efficacy, metabolic stability, and favorable environmental profiles.

This compound, as a source of the tetrafluoroisopropyl group, is a precursor to molecules with potential applications in agrochemicals. nih.gov The tetrafluoroisopropyl moiety is noted for having more sites for biodegradation, which could address some of the environmental concerns associated with per- and polyfluoroalkyl substances (PFAS). nih.gov The synthesis of specialty chemicals, which are valued for their performance or function, also benefits from the unique properties imparted by fluorine. chemicalmatter.com

Utilization in Chiral Synthesis

Chiral synthesis, also known as asymmetric synthesis, is a critical area of organic chemistry focused on the preparation of enantiomerically pure or enriched compounds. york.ac.uk This is particularly important in the pharmaceutical industry, as the different enantiomers of a chiral drug can have vastly different biological activities. Chiral amines are widely used in asymmetric synthesis, for example, as chiral bases or for resolving racemic mixtures. sigmaaldrich.com

The application of this compound in chiral synthesis is exemplified by its use in reactions with chiral reagents. For instance, it has been reacted with ethyl (triphenylphosphoranylidene)pyruvate in the synthesis of enantiomerically pure compounds. researchgate.net The development of catalytic asymmetric methods for the synthesis of α-chiral variants of complex molecules is a significant challenge and an active area of research. nih.gov The use of chiral auxiliaries, chiral reagents, and chiral catalysts are common strategies to achieve enantioselectivity. york.ac.uk While specific, detailed examples of this compound's widespread use in various chiral synthesis methodologies are not extensively detailed in the provided search results, its reactivity with chiral compounds points to its utility in this field.

Asymmetric Hydrogenation of Fluorinated Ketone Analogs

Asymmetric hydrogenation is a powerful chemical reaction that converts a prochiral ketone into a chiral alcohol by adding two hydrogen atoms with high three-dimensional control. google.comresearch-solution.com This transformation is of paramount importance for the synthesis of optically active secondary alcohols, which are crucial intermediates for pharmaceuticals, agrochemicals, and fragrances. google.com The challenge in the asymmetric hydrogenation of fluorinated ketones lies in achieving high conversion rates and enantioselectivity, as the fluorine atoms significantly influence the electronic nature and steric profile of the carbonyl group.

Research has extensively focused on the asymmetric hydrogenation of fluorinated ketone analogs, such as 1,1,1-trifluoroacetone (B105887) and other α-trifluoromethyl ketones. researchgate.nettcichemicals.com These studies provide a clear framework for understanding the potential reactivity of this compound. Ruthenium-phosphine complexes are frequently employed as catalysts for these transformations. tcichemicals.com For instance, the hydrogenation of 1,1,1-trifluoroacetone has been successfully carried out using ruthenium catalysts containing chiral diphosphine and diamine ligands. tcichemicals.com

In a typical procedure, the fluorinated ketone is hydrogenated under hydrogen pressure in the presence of a chiral catalyst and often a weak base. The choice of catalyst, solvent, and reaction conditions is critical for achieving high enantiomeric excess (ee), a measure of the stereochemical purity of the product. Studies on α-CF3 ketones using Noyori-Ikariya asymmetric transfer hydrogenation (ATH) conditions have demonstrated the ability to produce the corresponding β-CF3 alcohols with high yields (up to 84%) and excellent enantioselectivity (up to 96% ee). researchgate.net This method typically uses a RuCl(p-cymene)[(S,S)-TsDPEN] catalyst with sodium formate (B1220265) as the hydrogen source in a methanol/water mixture. researchgate.net

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| α-CF3 Ketones (various) | RuCl(p-cymene)[(S,S)-TsDPEN] / Sodium Formate | Up to 84% | Up to 96% | researchgate.net |

| 1,1,1-Trifluoroacetone | [RuCl2((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)] | High | High | tcichemicals.com |

| 2-Fluorinated Benzophenone | Not specified | Not specified | 97% | google.com |

Palladium-Catalyzed Asymmetric Allylation with Trifluoromethyl Ketones

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon bonds with exceptional stereocontrol. researchgate.net When applied to trifluoromethyl ketones, this reaction provides access to chiral molecules containing a valuable trifluoromethyl group, which is a key structural motif in many biologically active compounds.

An efficient method has been developed for the synthesis of chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones through the palladium-catalyzed allylation of trifluoromethyl β-ketoesters with allyl methyl carbonates. This process operates under mild conditions and successfully avoids the common side reaction of detrifluoroacetylation, allowing for the construction of a library of chiral trifluoromethyl ketones in good yields and high enantioselectivities.

The success of the reaction hinges on the choice of the chiral ligand attached to the palladium catalyst. Ligands such as the Trost ligands (e.g., Lnaph) are effective in controlling the regioselectivity and enantioselectivity of the allylation. researchgate.net The reaction proceeds through a palladium enolate intermediate, and the ligand environment dictates the facial selectivity of the subsequent alkylation step. researchgate.net This methodology offers a robust route to optically active α-hydroxyketone derivatives and other complex chiral structures. researchgate.net

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Asymmetric Allylic Alkylation (AAA) | researchgate.net |

| Substrates | Trifluoromethyl ketones or their precursors (e.g., β-ketoesters) | |

| Catalyst | Palladium complex with a chiral ligand (e.g., Trost ligand) | researchgate.netepa.gov |

| Key Advantage | Provides access to chiral trifluoromethylated compounds with high enantioselectivity. | |

| Challenge Overcome | Avoids detrifluoroacetylation side reactions. |

Derivatization Agent in Advanced Analytical Techniques

In analytical chemistry, particularly in gas chromatography (GC), derivatization is a crucial step used to chemically modify an analyte to make it suitable for analysis. gcms.cz This process can increase the analyte's volatility, improve its thermal stability, and enhance its detectability. sigmaaldrich.comnih.gov While many reagents are used for this purpose, certain fluorinated ketones have been shown to be effective derivatizing agents for specific classes of compounds.

A key example is the use of 1,3-dichloro-1,1,3,3-tetrafluoroacetone, a structural analog of this compound, as a derivatization reagent for the analysis of Nε-(dichloroacetyl)-L-lysine (DCA-Lys). nih.gov In this application, the fluorinated acetone (B3395972) reacts with the amino acid, which is released after acid hydrolysis of proteins, to form a stable derivative. Specifically, it forms a 2,2-bis(chlorodifluoromethyl)-4-(1-dichloroacetamido)-butyl-1,3-oxazolidine-5-one derivative. nih.gov This derivative is highly suitable for analysis by gas chromatography-mass spectrometry (GC-MS) with negative chemical ionization (NCI), a technique that offers excellent sensitivity for electrophilic compounds. nih.gov This method provides a powerful tool for biomonitoring exposure to certain chemicals by detecting their protein adducts at very low levels. nih.gov

Furthermore, the broader class of fluorinated β-diketones (e.g., hexafluoroacetylacetone) are widely used as chelating agents to derivatize metal ions for GC analysis. google.comalfachemic.com These ligands react with metal ions to form stable, neutral, and often highly volatile metal chelates that can be readily separated and quantified by gas chromatography. google.comacs.org The high volatility of these fluorinated complexes is a significant advantage for analytical purposes. google.com

Computational and Theoretical Studies of 1,1,1,3 Tetrafluoroacetone

Quantum Chemical Calculations on Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental tools for elucidating the three-dimensional structures and electronic properties of molecules like 1,1,1,3-tetrafluoroacetone. These computational methods allow for the investigation of stable conformations, rotational barriers, and the distribution of electrons within the molecule, which collectively govern its reactivity and physical properties.

Conformational analysis of fluorinated ketones, including analogs of this compound, has been a subject of theoretical investigation. For instance, studies on simpler compounds like fluoroacetone (B1215716) and 1,1-difluoroacetone (B1306852) utilize ab initio calculations to determine the relative energies of different conformers. rsc.org In fluoroacetone, two primary conformers are considered: a cis form where the fluorine atom eclipses the carbonyl oxygen, and a gauche form. Theoretical calculations have shown that the energy difference between these conformers is significantly influenced by the surrounding medium, a factor that is also critical for this compound. rsc.org For example, in the vapor phase, one conformer might be more stable, but this preference can be altered or even reversed in solvents of varying polarity. rsc.org This phenomenon is attributed to the interplay of intramolecular forces, such as dipole-dipole interactions and hyperconjugation, with the dielectric constant of the solvent. The gauche effect, a stereoelectronic preference for a gauche conformation in certain fluorinated alkanes, is another critical factor that computational studies can model to predict the most stable arrangement of the atoms in this compound. acs.org

The electronic structure of halogenated acetones has been probed using both experimental techniques, like HeI photoelectron spectroscopy, and computational methods such as CNDO/2 (Complete Neglect of Differential Overlap). aip.org These studies measure vertical ionization energies and assign them to specific molecular orbitals (MOs). For a series of halogenated acetones, a correlation was observed between the ionization energy of the oxygen lone pair and the number of fluorine substituents. aip.org As the number of electronegative fluorine atoms increases, the energy of the oxygen lone-pair orbital is lowered, leading to a higher ionization energy. aip.org Quantum chemical calculations can model this effect by computing the energies of the highest occupied molecular orbital (HOMO), which is often associated with the oxygen lone pair, and the lowest unoccupied molecular orbital (LUMO). These calculations provide insights into the molecule's electrophilicity and its susceptibility to nucleophilic attack.

Table 1: Illustrative Conformational Properties of Fluorinated Ketones from Theoretical Studies

| Compound | Method | Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle |

|---|---|---|---|---|

| Fluoroacetone | MP4/6-31G | cis (F-C-C=O) | 0.0 | 0° |

| Fluoroacetone | MP4/6-31G | gauche | 2.8 (in vapor) | ~120° |

| 1,1-Difluoroacetone | 6-311++G | cis | 0.0 | N/A |

| 1,1-Difluoroacetone | 6-311++G | gauche | Higher energy, stable only with solvation model | N/A |

| 1,1,1-Trifluoroacetone (B105887) | Ab initio | Staggered | Most stable | N/A |

Computational Analysis of Reaction Mechanisms and Energetics

Computational chemistry provides powerful methodologies for investigating the intricate details of chemical reactions involving this compound. These approaches allow for the mapping of potential energy surfaces (PES), identification of transition states (TS), and calculation of reaction energetics, which are crucial for understanding reaction feasibility and kinetics. smu.edunrel.gov

A key aspect of computational analysis is the elucidation of reaction mechanisms step-by-step. smu.edu Methods like Density Functional Theory (DFT) are widely used to calculate the energies of reactants, products, intermediates, and transition states. pitt.edu By identifying the minimum energy path connecting these stationary points, known as the Intrinsic Reaction Coordinate (IRC), chemists can visualize the geometric changes that occur throughout a reaction. smu.edu For complex reactions, the United Reaction Valley Approach (URVA) can be employed to partition the reaction path into distinct phases, such as reactant preparation, bond breaking/formation at the transition state, and product relaxation. smu.edu

Specific reactions involving fluorinated ketones have been studied computationally. For instance, the oxidation of a structural analog, 1,1,1,3-tetrafluoropropan-2-ol, is known to yield this compound. Computational models can be used to investigate the mechanism of this oxidation, for example, by CrO₃/H₂SO₄, determining the activation energy and the structure of the transition state. Another example involves the study of decomposition reactions. The photolysis of 1,1,3,3-tetrafluoroacetone (B3051784) (an isomer) has been used to generate vibrationally excited difluoromethyl radicals to study subsequent elimination reactions. researchgate.net Theoretical calculations can complement such experiments by modeling the potential energy surface for the decomposition, identifying the most likely bond-scission pathways, and calculating the energy barriers associated with them. Furthermore, DFT calculations have been used to determine the equilibrium constants for reactions involving various fluorinated acetones, which is vital for process design and optimization. pitt.edu

Table 2: Representative Energetic Data from Computational Reaction Studies

| Reaction Type | Computational Method | Calculated Parameter | Typical Value Range | Significance |

|---|---|---|---|---|

| Intramolecular H-transfer | B3LYP/6-311G(d,p) | Activation Energy (ΔE‡) | 30-40 kcal/mol | Indicates the kinetic barrier for the reaction. |

| Urethane Formation (auto-catalyzed) | Quantum Chemistry & TST | Activation Free Energy (ΔG‡) | 10-20 kcal/mol | Determines the reaction rate constant. ethz.ch |

| Radical Decomposition | M06-2X/def2-TZVP | Enthalpy of Reaction (ΔHr) | Varies widely | Determines if a reaction is exothermic or endothermic. nrel.gov |

| Hemiaminal Formation | DFT | Equilibrium Constant (Keq) | 10-6 to 104 | Indicates the position of equilibrium. pitt.edu |

Note: The values in this table are illustrative and represent typical ranges found in computational studies of related organic reactions, not specific values for this compound unless cited.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate and predict how molecules like this compound interact with other chemical species, such as proteins, ions, or solvent molecules. globalresearchonline.net These methods are crucial in fields like drug discovery and materials science for screening potential binding partners and understanding interaction mechanisms at an atomic level. unionbio.comnih.gov

Molecular docking is a prominent in silico technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. academie-sciences.fr For this compound, docking studies could be employed to investigate its potential interactions with the active site of an enzyme. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the strength of the interaction, often reported as a binding energy. globalresearchonline.net The high electronegativity of the fluorine atoms and the polar carbonyl group in this compound would be expected to play a significant role in forming interactions such as hydrogen bonds and strong dipole-dipole interactions. For example, studies on the related all-cis 1,2,3,4,5,6-hexafluorocyclohexane have shown that the presence of multiple C-F bonds leads to exceptionally strong binding with cations like Na⁺, primarily due to electrostatic interactions. core.ac.uk

Table 3: Types of Molecular Interactions Modeled by In Silico Methods

| Interaction Type | Description | Modeling Technique | Relevance to this compound |

|---|---|---|---|

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like O) and another nearby electronegative atom. | Docking, MD Simulations | The carbonyl oxygen can act as a hydrogen bond acceptor. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from transient dipoles. | Docking, MD Simulations | Contribute to the overall binding affinity and packing in a binding site. |

| Electrostatic/Ionic Interactions | Attractive or repulsive forces between charged or highly polar groups. | Docking, MD Simulations | Significant due to the strong C-F and C=O bond dipoles; crucial for interacting with ions or polar residues in a protein. core.ac.uk |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | MD Simulations | The fluorinated carbon backbone can participate in hydrophobic interactions. |

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 1,1,1,3-tetrafluoroacetone and identifying impurities.

¹⁹F Nuclear Magnetic Resonance Spectroscopy for Fluorine Environments

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful and highly sensitive technique for identifying and quantifying fluorine-containing compounds. wikipedia.orgnih.gov Given that the ¹⁹F nucleus has a spin of 1/2 and constitutes 100% of natural fluorine, it is highly receptive to NMR analysis. wikipedia.org The chemical shifts in ¹⁹F NMR are particularly sensitive to the local electronic environment of the fluorine atoms. numberanalytics.com

For this compound, ¹⁹F NMR provides distinct signals for the different fluorine environments within the molecule. The trifluoromethyl (-CF₃) group and the monofluoromethyl (-CHF-) group are expected to exhibit unique chemical shifts and coupling patterns. Generally, CF₃ groups in organofluorine compounds resonate in the range of -50 to -70 ppm, while the chemical shift for a CH₂F group is typically found between -200 to -220 ppm. wikipedia.org The significant dispersion of chemical shifts in ¹⁹F NMR, which can span up to 800 ppm, allows for fine discrimination between different fluorine environments. wikipedia.org

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Fluorine-Containing Groups

| Functional Group | Typical Chemical Shift Range (ppm) |

| -CF₃ | -50 to -70 |

| -CH₂F | -200 to -220 |

Note: Chemical shifts are relative to a standard reference, commonly CFCl₃ at 0 ppm. numberanalytics.comdovepress.com

Gas Chromatography-Mass Spectrometry for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. etamu.eduimist.ma It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. etamu.edu In a typical GC-MS analysis, the sample is vaporized and separated into its components as it passes through a capillary column. imist.ma The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint. etamu.edu

This technique is used to quantify the purity of this compound and to detect and identify any volatile impurities or byproducts from its synthesis. For instance, in the synthesis of fluorinated ketones, GC-MS can track the presence of residual starting materials or the formation of decomposition products. The choice of the GC column is critical for achieving good separation; for fluorinated compounds, columns like a DB-FFAP have been used. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Table 2: Illustrative GC-MS Parameters for Fluorinated Ketone Analysis

| Parameter | Value/Type | Purpose |

| GC Column | DB-FFAP, 30 m x 0.32 mm | Separation of volatile components |

| Carrier Gas | Helium or Nitrogen imist.ma | Mobile phase to carry sample through the column |

| Injection Mode | Splitless researchgate.net | To maximize the amount of sample entering the column for trace analysis |

| Detector | Mass Spectrometer (Electron Impact Ionization) mdpi.com | Identification and quantification of separated components |

Chromatographic Purification and Isolation Methodologies

Achieving high purity of this compound is essential for its applications. Chromatographic techniques are central to its purification and isolation.

Distillation Techniques: Extractive and Azeotropic

Distillation is a primary method for purifying fluorinated compounds. mcmaster.ca For mixtures that are difficult to separate by simple fractional distillation, such as those forming azeotropes, more advanced techniques like extractive and azeotropic distillation are employed. google.com

Extractive Distillation involves adding a high-boiling, non-volatile solvent (an entrainer) to the mixture. researchgate.net This solvent alters the relative volatilities of the components, facilitating their separation. researchgate.net This technique has been proposed for separating fluorinated refrigerant mixtures and could be applicable to fluorinated ketones. researchgate.net

Azeotropic Distillation relies on adding an entrainer that forms a new, lower-boiling azeotrope with one or more of the components in the mixture. chemstations.com This azeotrope is then distilled off, leaving the desired component in a purer form. chemstations.com For example, azeotropic distillation with hexane (B92381) has been used to remove residual water from fluorinated alcohols. In some cases, the entrainer can be removed from the distillate by washing with water if the entrainer is water-soluble and the fluorinated compound is not. google.com

The selection of a suitable entrainer is critical and depends on the specific properties of the mixture being separated. ddbst.com

Adsorption Chromatography for High Purity Isolation

For achieving very high levels of purity, adsorption chromatography is a valuable technique. iipseries.org This method separates components based on their differential adsorption to a solid stationary phase. iipseries.org While large-scale industrial applications may favor distillation due to cost, column chromatography is often used in laboratory settings or for producing high-purity materials. google.com

In the context of fluorinated compounds, silica (B1680970) gel is a common adsorbent. cas.cn The crude product is loaded onto a column packed with the adsorbent, and a solvent or solvent mixture (the eluent) is passed through the column. Components with weaker interactions with the stationary phase travel through the column more quickly, allowing for separation. iipseries.org For instance, silica gel column chromatography has been used to purify fluorinated epoxides. cas.cn The choice of eluent is crucial for effective separation.

In Situ Reaction Monitoring Techniques for Mechanistic Studies

Understanding the mechanism of a chemical reaction requires monitoring the concentration of reactants, intermediates, and products over time. In situ techniques, which analyze the reaction mixture directly without sample removal, are particularly powerful for this purpose.

For reactions involving fluorinated ketones, in situ Fourier Transform Infrared (FTIR) spectroscopy is a highly effective monitoring tool. mt.com FTIR spectroscopy measures the absorption of infrared radiation by the molecules in the reaction mixture, providing a unique spectral "fingerprint" of the components present. thermofisher.com By using an Attenuated Total Reflectance (ATR) probe immersed in the reaction vessel, real-time data can be collected on the changing concentrations of different species. mt.com

This technique is advantageous because it can analyze optically dense solutions and is not interfered with by the presence of solid catalysts or particles. mt.com The carbonyl (C=O) stretching frequency in ketones is particularly sensitive to the molecular environment. In fluorinated ketones, the high electronegativity of fluorine atoms can shift the C=O stretching vibration to a higher frequency. For example, the carbonyl band in some fluorinated ketones has been observed around 1780 cm⁻¹. mdpi.com Monitoring changes in the intensity and position of such characteristic bands allows for the tracking of reaction progress, the identification of intermediates, and the elucidation of reaction kinetics and mechanisms. bfh.chresearchgate.net

Challenges in Analytical Characterization Due to Reactivity and Stability

The analytical characterization of this compound presents notable challenges rooted in its inherent chemical reactivity and physical properties. The presence of a highly electrophilic carbonyl group, influenced by the strong electron-withdrawing trifluoromethyl (-CF₃) group, alongside its significant volatility, complicates its accurate and reproducible analysis using standard techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These challenges necessitate the development of specialized analytical protocols to ensure data integrity.

A primary analytical hurdle is the compound's propensity to form a stable hydrate (B1144303) in the presence of moisture. libretexts.orglibretexts.org The electron-withdrawing nature of the fluorine atoms significantly destabilizes the carbonyl double bond, making the carbonyl carbon highly susceptible to nucleophilic attack by water. libretexts.org This reaction results in the formation of a geminal diol (gem-diol), 1,1,1,3-Tetrafluoro-2,2-propanediol, establishing an equilibrium between the ketone and hydrate forms.

This equilibrium poses a significant problem for quantification. In analytical methods, the presence of two distinct chemical species for a single analyte can lead to:

Chromatographic Issues: In techniques like GC, the two forms may exhibit different chromatographic behaviors, potentially resulting in split or broadened peaks, or the decomposition of the less stable form.

Spectroscopic Complexity: In NMR spectroscopy, the sample will show separate signals for both the ketone and the hydrate, complicating spectral interpretation and quantification unless the equilibrium is fully characterized and controlled. sapub.org Research on related fluorinated ketones has demonstrated that hydration can occur rapidly and quantitatively unless samples are maintained in a strictly moisture-free environment. sapub.org

The thermal lability of this compound is another major concern, particularly for GC-based methods which employ high temperatures. sepscience.com The elevated temperatures of the GC inlet port can induce thermal decomposition, leading to the formation of various degradation products. sepscience.comnih.gov This not only results in the loss of the parent analyte, leading to inaccurate quantification, but also introduces extraneous peaks that can interfere with the analysis of other components in a mixture. Common decomposition pathways for ketones in a GC system include α-cleavage and McLafferty rearrangement. libretexts.org To mitigate this, the use of gentler injection techniques, such as a programmable temperature vaporizer (PTV) inlet, which allows for a lower initial injection temperature, can be employed to minimize thermal stress on the analyte. nih.gov

Furthermore, the high reactivity of the carbonyl group can lead to interactions with active sites within the analytical system, such as silanol (B1196071) groups in GC liners or columns. sepscience.com This can cause issues like peak tailing and irreversible adsorption, further compromising analytical accuracy. The compound's high volatility also requires careful sample handling and preparation to prevent analyte loss prior to and during analysis. markes.com Specialized sampling techniques, such as the use of canisters as outlined in EPA methods for other volatile fluorinated compounds, may be necessary for accurate air monitoring studies. epa.gov

The table below summarizes the key analytical challenges associated with this compound.

| Challenge | Affected Analytical Technique(s) | Potential Consequence | Mitigation Strategy |

|---|---|---|---|

| Hydrate Formation | GC-MS, NMR, HPLC | Inaccurate quantification due to the presence of two species (ketone and gem-diol); complex spectra. libretexts.orgsapub.org | Use of anhydrous solvents; rigorous exclusion of moisture during sample preparation and analysis. |

| Thermal Lability | Gas Chromatography (GC) | Decomposition of the analyte in the hot injector, leading to analyte loss and formation of interfering byproducts. sepscience.com | Use of lower inlet temperatures; employing programmable temperature vaporizer (PTV) inlets. nih.gov |

| Reactivity with Active Surfaces | Gas Chromatography (GC), HPLC | Peak tailing, peak broadening, and irreversible adsorption of the analyte onto the column or liner. sepscience.com | Use of deactivated (silanized) GC liners and columns; selection of inert column stationary phases. |

| High Volatility | All techniques (sample handling) | Loss of analyte during sample collection, storage, and preparation, leading to underestimation of concentration. markes.com | Use of sealed sample vials (e.g., with PTFE-lined septa); cooling of samples; specialized air sampling canisters. epa.gov |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of fluorinated ketones often involves harsh reagents and conditions. Current research is pivoting towards greener, more efficient, and sustainable methods.

Electrochemical Synthesis: A promising sustainable alternative involves the electrochemical synthesis of fluorinated ketones from enol acetates and sodium perfluoroalkyl sulfinates. organic-chemistry.org This method operates under constant current in an undivided cell, generating perfluoroalkyl radicals that react with enol acetates. organic-chemistry.org The process eliminates the need for chemical oxidants, thereby reducing waste and offering a cost-effective route. organic-chemistry.orgmatilda.science

Biocatalysis: The intersection of biocatalysis and fluorine chemistry presents a significant opportunity for sustainable synthesis. escholarship.org Enzymes, such as aldolases, are being explored for their ability to catalyze fluoro-aldol reactions, creating complex organofluorine products with high selectivity under mild, aqueous conditions. escholarship.orgprinceton.edu Specifically, engineered pyruvate (B1213749) aldolases have shown reactivity with β-fluoro-α-ketoacids, enabling the synthesis of products with secondary or tertiary fluoride (B91410) stereocenters. princeton.edu This biocatalytic approach could be adapted for the synthesis of 1,1,1,3-tetrafluoroacetone precursors, offering a highly selective and environmentally benign manufacturing process. escholarship.org

Catalytic Fluorination: Advances in catalytic direct fluorination offer more efficient routes. Palladium-catalyzed ortho-C(sp²)–H fluorination of aromatic ketones has been developed, providing a direct method to incorporate fluorine atoms. rsc.org While this applies to aryl ketones, the principles could inspire new catalytic systems for aliphatic ketones. Other green methods include using inexpensive ionic amphiphiles like sodium dodecyl sulfate (B86663) (SDS) to promote direct fluorination of ketones in water with reagents like Selectfluor. organic-chemistry.org

A comparison of emerging synthetic strategies highlights the shift towards sustainability.

| Synthetic Route | Key Features | Advantages | Challenges |

|---|---|---|---|

| Electrochemical Synthesis | Uses enol acetates and RfSO2Na; constant current. organic-chemistry.org | Avoids chemical oxidants, reduces waste, cost-effective. organic-chemistry.org | Yields can be variable (20-85%); requires optimization. organic-chemistry.org |

| Biocatalysis (e.g., Aldolases) | Enzyme-catalyzed C-C bond formation with fluorinated substrates. escholarship.orgprinceton.edu | High stereoselectivity, mild aqueous conditions, sustainable. escholarship.orgprinceton.edu | Enzyme engineering may be required for specific substrates. princeton.edu |

| Micellar Catalysis | Direct fluorination in water using surfactants like SDS. organic-chemistry.org | Green solvent (water), uses inexpensive promoters. organic-chemistry.org | Regioselectivity can be a challenge for unsymmetrical ketones. organic-chemistry.org |

Exploration of Undiscovered Reactivity Modes and Catalytic Transformations

While the chemistry of ketones is well-established, the influence of fluorine atoms in this compound introduces unique reactivity that is still being explored.

Biocatalytic Defluorination: A novel reactivity mode has been discovered where transaminase (TA) enzymes can catalyze the hydrodefluorination of α-fluoroketones. researchgate.net This biocatalytic approach uses an amine as a reagent to reductively cleave the C-F bond under mild, aqueous conditions, converting the fluoroketone to its non-fluorinated counterpart. researchgate.net This discovery opens avenues for using fluorinated ketones as transient directing groups or for developing new bioremediation strategies.

Fluorine-Directed Cyclizations: Fluorine substituents can act as powerful controllers in complex reactions. In Nazarov cyclizations, the electronic effects of fluorine atoms direct the regioselectivity of the reaction, allowing for the selective synthesis of different fluorinated cyclopentenones. teknoscienze.com The high volatility of isomers like 1,1,3,3-tetrafluoroacetone (B3051784) has sometimes hindered their application, but their use in reactions like the Wittig reaction to form complex fluorinated molecules is documented. nih.govresearchgate.netresearchgate.net

Pyrolysis and Rearrangements: The thermal decomposition (pyrolysis) of 1,1,3,3-tetrafluoroacetone yields a variety of products, including difluoroketene, indicating complex fragmentation and rearrangement pathways under high-energy conditions. researchgate.netacs.org Understanding these pathways is crucial for industrial applications where high temperatures may be encountered. Additionally, related chlorinated and fluorinated acetones are known to undergo the Perkow reaction, suggesting that this compound could participate in similar transformations to form enol phosphates. beilstein-journals.org

Expansion of Applications in Complex Molecular Architecture Synthesis

This compound is a valuable fluorinated building block, a class of small molecules used to introduce fluorine into larger, more complex structures. amerigoscientific.comsigmaaldrich.com1clickchemistry.com The incorporation of fluorine can dramatically alter the properties of a molecule, a strategy widely used in medicinal and materials chemistry. nih.govcas.cn